molecular formula C18H31NaO2 B3044307 9,12-Octadecadienoic acid, sodium salt, (E,E)- CAS No. 57431-47-7

9,12-Octadecadienoic acid, sodium salt, (E,E)-

Cat. No. B3044307
CAS RN: 57431-47-7
M. Wt: 302.4 g/mol
InChI Key: WYPBVHPKMJYUEO-JRYFSKGNSA-M
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Description

9,12-Octadecadienoic acid, sodium salt, (E,E)-, also known as Sodium linolelaidate , is an omega-6 polyunsaturated fatty acid . It is a metabolite and an essential fatty acid in mammalian nutrition, used in the biosynthesis of prostaglandins and cell membranes .


Molecular Structure Analysis

The molecular formula of 9,12-Octadecadienoic acid, sodium salt, (E,E)- is C18H31NaO2 . It contains a trans double bond at the C9 position . The exact mass is 302.22217451 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9,12-Octadecadienoic acid, sodium salt, (E,E)- include a molecular weight of 302.4 g/mol, hydrogen bond donor count of 0, hydrogen bond acceptor count of 2, and rotatable bond count of 14 . The topological polar surface area is 40.1 Ų .

Scientific Research Applications

Inflammation and Metabolic Syndrome

9,12-Octadecadienoic acid, a derivative of Linoleic acid (LA), plays a significant role in inflammation associated with metabolic syndrome and cancer. The oxidised derivatives of LA, including hydroxyoctadecadienoic acids and other compounds, regulate inflammatory processes relevant to metabolic syndrome and atherogenesis. These derivatives influence various bodily functions, from altering airway and vascular smooth muscles to affecting pain sensitivity and endogenous steroid hormone regulation, which are pivotal in managing metabolic syndrome-related inflammation (Vangaveti, Jansen, Kennedy, & Malabu, 2016).

Anti-Inflammatory Mechanisms

Conjugated linoleic acid (CLA), composed of various isomers including 9,12-Octadecadienoic acid, exhibits anti-inflammatory properties. Research has highlighted its role in reducing inflammation, particularly in experimental models of inflammatory bowel disease, by modulating the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs). This insight suggests potential therapeutic applications of CLA and its derivatives in managing enteric inflammatory disorders (Bassaganya-Riera, Hontecillas, & Beitz, 2002).

Health Benefits and Mechanisms

The diverse health benefits of CLA, which include anticarcinogenic, antidiabetic, antilipogenic, and antiatherosclerotic effects, are well-documented. Although the exact mechanisms of action remain to be fully understood, the potential of CLA in enhancing immune function and bone modeling, alongside its roles in lipid metabolism and inflammation regulation, underscores its significance in health and disease management (Khanal, 2004).

Electrolytes in Energy Storage

Sodium salts, including 9,12-Octadecadienoic acid, sodium salt, are being explored for their application in energy storage systems, particularly in sodium-ion batteries. These batteries are considered for large-scale electric energy storage due to the abundance of sodium resources and their cost-effectiveness. Research focuses on developing high-performance electrolytes that exhibit good ionic conductivity and electrochemical stability, crucial for the viability of sodium-ion batteries in energy storage applications (Pan, Hu, & Chen, 2013).

properties

IUPAC Name

sodium;(9E,12E)-octadeca-9,12-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b7-6+,10-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPBVHPKMJYUEO-JRYFSKGNSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,12-Octadecadienoic acid, sodium salt, (E,E)-

CAS RN

57431-47-7
Record name 9,12-Octadecadienoic acid, sodium salt, (E,E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057431477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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